molecular formula C15H14Cl2N2OS B2907143 2-[(4-Aminophenyl)thio]-N-(3,5-dichlorophenyl)-propanamide CAS No. 913250-56-3

2-[(4-Aminophenyl)thio]-N-(3,5-dichlorophenyl)-propanamide

Cat. No.: B2907143
CAS No.: 913250-56-3
M. Wt: 341.25
InChI Key: JSROSNJVDYDFER-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)thio]-N-(3,5-dichlorophenyl)-propanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features an aminophenyl group attached to a thioether linkage, which is further connected to a dichlorophenyl-propanamide moiety. The presence of both amino and dichlorophenyl groups makes it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminophenyl)thio]-N-(3,5-dichlorophenyl)-propanamide typically involves the following steps:

    Formation of the Thioether Linkage: This can be achieved by reacting 4-aminothiophenol with 3,5-dichlorobenzoyl chloride under basic conditions to form the intermediate thioether compound.

    Amidation Reaction: The intermediate is then subjected to amidation with propanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminophenyl)thio]-N-(3,5-dichlorophenyl)-propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Aminophenyl)thio]-N-(3,5-dichlorophenyl)-propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Aminophenyl)thio]-N-(3,5-dichlorophenyl)-propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Aminophenyl)thio]-N-(2,5-dichlorophenyl)-propanamide
  • 2-[(4-Aminophenyl)thio]-N-(3,4-dichlorophenyl)-propanamide

Uniqueness

2-[(4-Aminophenyl)thio]-N-(3,5-dichlorophenyl)-propanamide is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-(3,5-dichlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2OS/c1-9(21-14-4-2-12(18)3-5-14)15(20)19-13-7-10(16)6-11(17)8-13/h2-9H,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSROSNJVDYDFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)SC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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